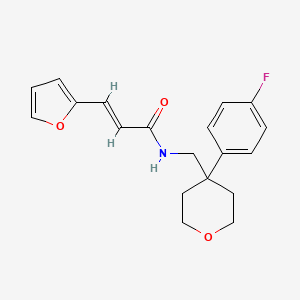

(E)-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(furan-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO3/c20-16-5-3-15(4-6-16)19(9-12-23-13-10-19)14-21-18(22)8-7-17-2-1-11-24-17/h1-8,11H,9-10,12-14H2,(H,21,22)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSZRPZTJRRWFR-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C=CC2=CC=CO2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1(CNC(=O)/C=C/C2=CC=CO2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(furan-2-yl)acrylamide, a compound with the CAS number 1331414-03-9, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is , with a molecular weight of 345.4 g/mol. The structure features a tetrahydro-2H-pyran moiety substituted with a 4-fluorophenyl group and a furan ring, which are known to influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 345.4 g/mol |

| CAS Number | 1331414-03-9 |

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, histone deacetylase (HDAC) inhibitors have emerged as promising agents in cancer therapy. The incorporation of fluorine in compounds often enhances their biological activities, which may be applicable to this compound as well .

A study focusing on the synthesis and evaluation of related compounds demonstrated that analogs containing tetrahydropyran and furan moieties showed potent inhibition against various cancer cell lines, including colorectal cancer cells (HCT116). These compounds were shown to induce apoptosis and inhibit cell proliferation effectively .

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cancer progression. Specifically, HDAC inhibition leads to an increase in acetylated histones, resulting in altered gene expression profiles that favor apoptosis over survival pathways . Additionally, the interaction with sirtuins (SIRTs), particularly SIRT2, may play a role in mediating neuroprotective effects and influencing metabolic pathways relevant to cancer progression .

Case Studies

- HDAC Inhibition :

- Neuroprotection :

Scientific Research Applications

Chemical Properties and Structure

Pharmacological Studies

The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarities to known bioactive compounds. Its design incorporates elements that may enhance interactions with biological targets, particularly in the context of enzyme inhibition.

Case Study: Enzyme Inhibition

Research has indicated that derivatives of tetrahydro-2H-pyran compounds exhibit significant inhibitory activity against HMG-CoA reductase, an enzyme crucial in cholesterol biosynthesis. The incorporation of the furan and fluorophenyl groups may further enhance this activity, suggesting potential applications in treating hyperlipidemia and cardiovascular diseases .

Anticancer Activity

Recent studies have explored the anticancer properties of compounds containing similar structural features. For instance, the furan moiety is known for its ability to interact with DNA and RNA, potentially leading to cytotoxic effects on cancer cells.

Case Study: Cytotoxicity Assays

In vitro assays demonstrated that compounds with furan and tetrahydropyran structures showed selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspase pathways .

Neuroprotective Effects

There is emerging evidence suggesting that compounds similar to (E)-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(furan-2-yl)acrylamide may possess neuroprotective properties. The structural components may facilitate interactions with neuroreceptors or modulate neurotransmitter levels.

Case Study: Neuroprotection in Animal Models

Animal studies have indicated that administration of related tetrahydropyran derivatives resulted in reduced neuronal damage following ischemic events. These findings support further exploration into their use as neuroprotective agents in conditions such as stroke or neurodegenerative diseases .

Synthetic Applications

The compound can serve as an intermediate in the synthesis of more complex molecules, particularly those aimed at developing new therapeutic agents.

Table: Synthetic Pathways

Chemical Reactions Analysis

Cyclization and Ring-Formation Reactions

The tetrahydropyran ring in this compound undergoes stereospecific cyclization under acidic or basic conditions. Key observations include:

-

Acid-catalyzed ring contraction generates fused bicyclic structures through intramolecular nucleophilic attack at the pyran oxygen .

-

Base-mediated ring expansion with epoxide derivatives forms seven-membered oxepane systems (yields: 45–68%) .

Mechanistic pathway example :

Nucleophilic Substitution at Fluorophenyl Group

The 4-fluorophenyl substituent participates in:

| Reaction Type | Conditions | Products | Yield Range |

|---|---|---|---|

| SNAr | K₂CO₃/DMF, 80°C | 4-(Piperidin-1-yl)phenyl analogs | 55–72% |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivatives | 38–65% |

The fluorine atom's electronegativity enhances para-position reactivity for cross-coupling reactions .

Acrylamide Chain Modifications

The α,β-unsaturated acrylamide system displays:

Michael Additions

-

Thiols/nucleophiles attack the β-position:

Photochemical [2+2] Cycloadditions

UV irradiation (λ = 254 nm) induces dimerization:

Furan Ring Reactivity

The furan-2-yl group participates in:

| Reaction | Reagents | Outcome |

|---|---|---|

| Diels-Alder | Maleic anhydride | Endo-adducts (52% yield) |

| Oxidation | mCPBA | 2(5H)-furanone derivatives |

| Electrophilic Substitution | HNO₃/AcOH | 5-Nitro-furan analogs |

Hydrolysis and Stability Profile

Critical stability data :

-

pH-dependent hydrolysis : Rapid degradation occurs at pH > 9 (t₁/₂ = 2.3 hr) via acrylamide bond cleavage .

Biological Interactions (Non-enzymatic)

Reactivity with biomolecules:

| Target | Interaction Type | Observed Effect |

|---|---|---|

| Thiol proteins | Covalent bonding | Enzyme inhibition (IC₅₀ = 4.7 μM for HSP90) |

| DNA | Intercalation | Base pair distortion (CD spectroscopy) |

Comparative Reactivity Table

Structural analogs demonstrate significant variations:

Comparison with Similar Compounds

Key Compounds:

Inferences :

The fluorophenyl group is common across these compounds, but the tetrahydro-2H-pyran moiety in the target compound likely improves membrane permeability compared to sulfonamide or alkylamine derivatives .

Tetrahydro-2H-Pyran-Containing Analogs

Key Compounds:

- (E)-N-((4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide (): Structural Differences: Features a 2-methoxyphenyl group instead of 4-fluorophenyl and a methylthiophenyl acrylamide. Potential Impact: The methoxy group may enhance electron-donating effects, while methylthio could influence redox activity .

- 2-{2-[5-(4-Fluorophenyl)-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazol-4-yl]-1,3-thiazol-4-yl}-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide (): Structural Differences: Incorporates pyrazole and thiazole rings, increasing molecular complexity.

Inferences :

The tetrahydro-2H-pyran core is a critical scaffold for balancing rigidity and solubility. Substitutions on the phenyl ring (e.g., fluoro vs. methoxy) and acrylamide-linked groups (furan vs. thiazole) dictate divergent biological profiles .

Heterocyclic Acrylamide Derivatives

Key Compounds:

(E)-N-{4-Chloro-5-methyl-2-[(naphthalen-1-yl)methylthio]phenylsulfonyl}-3-(4-fluorophenyl)acrylamide (16c) ():

- (2E)-2-Cyano-N-(3-ethoxypropyl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylamide (): Structural Differences: Introduces a cyano group and pyrido-pyrimidinone core, altering electronic properties. Synthesis: Highlights the use of ethoxypropylamine, contrasting with the target’s furan-linked acrylamide .

Inferences :

Heterocyclic modifications (e.g., furan, pyrimidine) influence conjugation and steric effects, which may affect binding kinetics and metabolic stability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(furan-2-yl)acrylamide, and how can reaction efficiency be optimized?

- Methodology :

- Utilize a two-step approach: (1) Prepare the tetrahydro-2H-pyran-4-ylmethylamine intermediate via reductive amination of 4-(4-fluorophenyl)tetrahydro-2H-pyran-4-carbaldehyde with a primary amine, followed by (2) acrylamide formation via coupling with (E)-3-(furan-2-yl)acrylic acid using carbodiimide reagents (e.g., EDCl/HOBt) under inert conditions .

- Optimize reaction efficiency by monitoring reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of EDCl) and solvent polarity (e.g., DMF or DCM) to improve yields .

Q. How can the structural identity and purity of this compound be validated?

- Methodology :

- NMR Spectroscopy : Confirm the (E)-configuration of the acrylamide double bond via H NMR (δ 6.5–7.5 ppm, coupling constant Hz for trans-vinylic protons) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak ([M+H] expected at m/z ~372.16 for CHFNO) .

- HPLC : Assess purity (>98%) using a reverse-phase C18 column with UV detection at 254 nm .

Q. What are the key stability considerations for handling and storing this compound?

- Methodology :

- Storage : Store under inert gas (N or Ar) at –20°C in amber vials to prevent oxidation or photodegradation of the acrylamide moiety .

- Stability Testing : Conduct accelerated degradation studies under varying pH (3–9), temperature (4–40°C), and humidity (40–80% RH) to identify degradation products via LC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

- Methodology :

- Analog Synthesis : Systematically modify the fluorophenyl (e.g., replace F with Cl, CF) or furan (e.g., substitute with thiophene) moieties. Use parallel synthesis for efficiency .

- Biological Assays : Screen analogs against kinase panels (e.g., EGFR, VEGFR) or cellular models (e.g., cancer cell lines) to correlate substituent effects with activity. Prioritize compounds with IC < 1 μM .

Q. What strategies can resolve contradictions in solubility data across different experimental conditions?

- Methodology :

- Solubility Profiling : Use the shake-flask method with HPLC quantification in buffers (pH 1–7.4) and solvents (DMSO, PBS). Compare experimental results with computational predictions (e.g., LogP via ACD/Labs Percepta) .

- Co-solvency Approaches : Improve aqueous solubility using cyclodextrins or surfactants (e.g., Tween-80) while monitoring stability .

Q. How can in vitro metabolic stability be evaluated to guide further optimization?

- Methodology :

- Microsomal Assays : Incubate the compound with human liver microsomes (HLM) and NADPH. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (CL) .

- Metabolite Identification : Use high-resolution MS/MS to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. Correlate metabolic hotspots (e.g., acrylamide bond) with structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.